![molecular formula C20H22O2 B15161308 7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-99-3](/img/structure/B15161308.png)
7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methoxyphenyl)-1-phenylbicyclo[221]heptan-7-ol is a complex organic compound characterized by a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction is often catalyzed by Lewis acids to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: Another bicyclic compound with similar structural features but different functional groups.
Sordarins: Bioactive natural products containing a bicyclic core.
α-Santalol and β-Santalol: Compounds with a bicyclic structure used in fragrance and flavor industries.
Uniqueness
7-(4-Methoxyphenyl)-1-phenylbicyclo[221]heptan-7-ol is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
656259-99-3 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
7-(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C20H22O2/c1-22-18-9-7-16(8-10-18)20(21)17-11-13-19(20,14-12-17)15-5-3-2-4-6-15/h2-10,17,21H,11-14H2,1H3 |
Clé InChI |
IPEOIARJJHHWOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


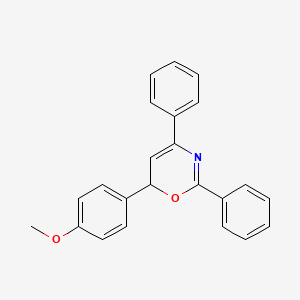
![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
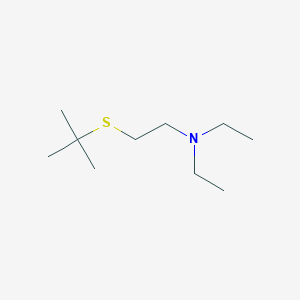
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
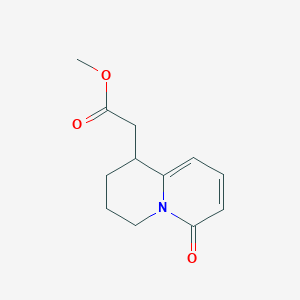
diphenylsilane](/img/structure/B15161260.png)
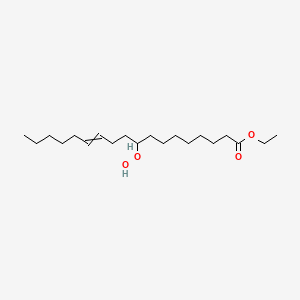
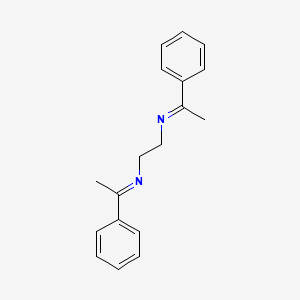
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
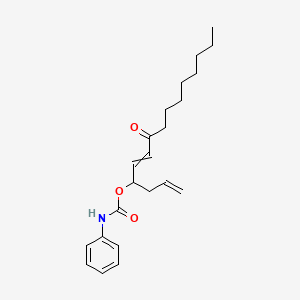


![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
